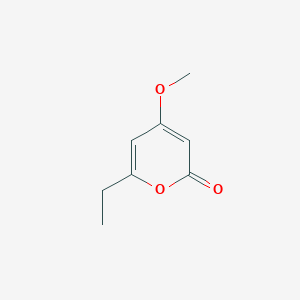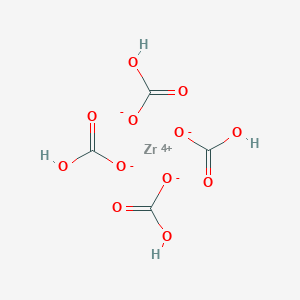
1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydrol moiety and a bis(2-methoxyethyl)amino group, making it a valuable subject of study in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride typically involves multiple steps, starting with the preparation of the benzhydrol core This can be achieved through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzhydrol moiety can be oxidized to benzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzhydrol moiety yields benzophenone, while reduction results in the corresponding alcohol.
Applications De Recherche Scientifique
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzhydrol moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its use as a deoxofluorinating agent in organic synthesis.
N,N-Dimethylaminosulfur trifluoride: Another deoxofluorinating agent with similar applications.
Uniqueness
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
100311-05-5 |
|---|---|
Formule moléculaire |
C22H32ClNO3 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
3-[bis(2-methoxyethyl)amino]-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-19(18-23(14-16-25-2)15-17-26-3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,19,24H,14-18H2,1-3H3;1H |
Clé InChI |
PAVBTUXCEIGBKV-UHFFFAOYSA-N |
SMILES |
CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
SMILES canonique |
CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Synonymes |
1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)







![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)
